2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid
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Overview
Description
2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 3-fluorophenyl group, along with an acetic acid moiety. The unique structure of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Mechanism of Action
Target of Action
It is noted that this compound is used as a rigid linker in protac (proteolysis targeting chimera) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The mode of action of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid is related to its role as a rigid linker in PROTAC development . The rigidity of the linker may impact the 3D orientation of the degrader and thus ternary complex formation, as well as optimization of drug-like properties .
Biochemical Pathways
As a component of protacs, it would be involved in the ubiquitin-proteasome system, which is responsible for protein degradation .
Result of Action
The molecular and cellular effects of this compound would depend on the specific protein targeted by the PROTAC it is part of . By tagging a specific protein for degradation, it could potentially influence a wide range of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the tert-Butoxycarbonyl Group: The Boc group is introduced to the piperidine ring using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-Fluorophenyl Group: The 3-fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.
Formation of the Acetic Acid Moiety: The acetic acid group is introduced through a carboxylation reaction, typically using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor in the development of drugs targeting specific diseases, such as neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid: This compound is similar in structure but has a different substitution pattern on the aromatic ring.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: This compound features a pyrazole ring instead of a fluorophenyl group.
Uniqueness
2-[1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)piperidin-4-yl]acetic acid is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[4-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,12-15(21)22)13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBPNHJWWQOLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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